![molecular formula C6H15O3P B1362524 Hexylphosphonic acid CAS No. 4721-24-8](/img/structure/B1362524.png)
Hexylphosphonic acid
Overview
Description
Hexylphosphonic acid (HPA) is a phosphonic acid derivative that can be used as a capping agent and a surfactant .
Molecular Structure Analysis
The molecular formula of Hexylphosphonic acid is C6H15O3P . It has an average mass of 166.155 Da and a monoisotopic mass of 166.075882 Da .Chemical Reactions Analysis
The interaction of Hexylphosphonic acid with the Cu(111) surface has been evaluated in an aqueous acidic and in an ethanol solution by Monte Carlo and molecular dynamics simulations .Physical And Chemical Properties Analysis
Hexylphosphonic acid is a solid substance . It has a melting point of 97-103 °C .Scientific Research Applications
Nanoparticle Synthesis
HPA is utilized in the synthesis of nanoparticles, including quantum dots, nano-metals, and nano-ceramics . Its ability to act as a capping agent helps stabilize these particles and control their size and shape during synthesis. This is crucial for tailoring the properties of nanoparticles for specific applications, such as in electronics, photonics, and drug delivery systems.
Surface Coating
The compound is also employed for coating various materials, including nanoparticles, by forming condensed hydrophobic monolayers . This application is significant in creating water-repellent surfaces, enhancing the durability of materials, and in the development of anti-corrosion coatings.
Supramolecular Chemistry
Due to its structural analogy with the phosphate moiety, HPA finds use in supramolecular chemistry for the design of hybrid materials . It can introduce specific properties such as water solubility, coordination, or supramolecular properties, which are essential for constructing complex molecular assemblies.
Bioactive Properties
HPA and other phosphonic acids are known for their bioactive properties. They are used in drug development, serving as drugs or pro-drugs . The similarity of phosphonic acids to natural biological molecules allows them to interact effectively with biological systems, making them valuable in medicinal chemistry.
Analytical Chemistry
In analytical chemistry, HPA is used for the functionalization of surfaces . This application is particularly useful in the development of sensors and assays where surface properties need to be modified to detect specific molecules or ions.
Medical Imaging
HPA derivatives are explored for their potential in medical imaging . By attaching to specific tissues or cells, they can serve as contrast agents in imaging techniques, aiding in the diagnosis and monitoring of various health conditions.
Bone Targeting
Phosphonic acids, due to their affinity for bone tissue, are used for bone targeting . This makes HPA valuable in the research and development of treatments for bone-related diseases, such as osteoporosis.
Phosphoantigen Research
Lastly, HPA is used in the study of phosphoantigens, which are compounds that stimulate the immune system . This application is significant in immunology and vaccine development, where understanding the interaction between phosphoantigens and the immune system is crucial.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Hexylphosphonic acid, a phosphonic acid derivative, primarily targets lipase, an enzyme that catalyzes the hydrolysis of triglycerides . This interaction with lipase is crucial for the compound’s biological activity.
Mode of Action
The interaction of Hexylphosphonic acid with its target, lipase, results in the hydrolysis of triglycerides . This process involves the breakdown of triglycerides into glycerol and fatty acids, a critical step in lipid metabolism.
Biochemical Pathways
Hexylphosphonic acid, through its action on lipase, affects the lipid metabolism pathway. The hydrolysis of triglycerides is a key step in this pathway, leading to the production of glycerol and fatty acids. These products can then enter various downstream pathways, contributing to energy production, lipid synthesis, and other metabolic processes .
Pharmacokinetics
These properties can significantly impact the bioavailability of Hexylphosphonic acid, determining its effectiveness in exerting its biological effects .
Result of Action
The primary molecular effect of Hexylphosphonic acid’s action is the hydrolysis of triglycerides into glycerol and fatty acids . This process can influence various cellular functions, given the role of these products in energy production, lipid synthesis, and other metabolic activities.
properties
IUPAC Name |
hexylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWAEWLHSDGBGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963772 | |
Record name | Hexylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexylphosphonic acid | |
CAS RN |
4721-24-8 | |
Record name | 4721-24-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexylphosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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